Desacetylcephalothin Desacetylcephalothin Deacetylcephalothin is an impurity in the synthesis of Cefalonium and an analog of Cephalothin a first-generation cephalosporin antibiotic used as a long-acting intramammary cerate for infusion of dairy cows.
Brand Name: Vulcanchem
CAS No.: 5935-65-9
VCID: VC21346929
InChI: InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1
SMILES: C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO
Molecular Formula: C14H14N2O5S2
Molecular Weight: 354.4 g/mol

Desacetylcephalothin

CAS No.: 5935-65-9

Cat. No.: VC21346929

Molecular Formula: C14H14N2O5S2

Molecular Weight: 354.4 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Desacetylcephalothin - 5935-65-9

CAS No. 5935-65-9
Molecular Formula C14H14N2O5S2
Molecular Weight 354.4 g/mol
IUPAC Name (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1
Standard InChI Key HTBAVMIGXROYPQ-ZWNOBZJWSA-N
Isomeric SMILES C1C(=C(N2[C@H](S1)[C@@H](C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO
SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO
Canonical SMILES C1C(=C(N2C(S1)C(C2=O)NC(=O)CC3=CC=CS3)C(=O)O)CO

Chemical Properties and Structure

Molecular Characteristics

Desacetylcephalothin is identified by several key chemical identifiers and physical properties:

PropertyValue
PubChem CID93015
Molecular FormulaC14H14N2O5S2
Molecular Weight354.4 g/mol
CAS Registry Number5935-65-9
EINECS227-690-8

The compound features a β-lactam ring structure characteristic of cephalosporins, but with the acetyl group removed from the parent compound cephalothin .

Structural Configuration

The IUPAC name of desacetylcephalothin is (6R,7R)-3-(hydroxymethyl)-8-oxo-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid . This complex nomenclature reflects the compound's stereochemistry and functional groups. The structure contains a hydroxymethyl group at position 3, which differentiates it from cephalothin that has an acetoxymethyl group at this position. This structural difference is responsible for the altered biological properties of desacetylcephalothin compared to its parent compound .

Chemical Identifiers

For research and database purposes, desacetylcephalothin can be identified using several chemical identifiers:

Identifier TypeValue
InChIInChI=1S/C14H14N2O5S2/c17-5-7-6-23-13-10(12(19)16(13)11(7)14(20)21)15-9(18)4-8-2-1-3-22-8/h1-3,10,13,17H,4-6H2,(H,15,18)(H,20,21)/t10-,13-/m1/s1
InChIKeyHTBAVMIGXROYPQ-ZWNOBZJWSA-N
SMILESC1C(=C(N2C@HC@@HNC(=O)CC3=CC=CS3)C(=O)O)CO

These identifiers provide unique representations of the compound's structure for computational chemistry applications and database indexing .

Synthesis and Preparation Methods

Enzymatic Deacetylation

The primary method for obtaining desacetylcephalothin involves enzymatic deacetylation of cephalothin. This process utilizes acetyl esterase under controlled pH conditions, typically between 4.5 and 7.5. The general protocol involves:

  • Exposing cephalothin to acetyl esterase

  • Maintaining pH between 4.5 and 7.5

  • Allowing the reaction to stabilize

  • Storing the enzyme-cephalothin mixture at 4°C overnight

This method represents a modification of techniques described by Mobashery and Johnston in their 1986 publication in Tetrahedron Letters .

Purification Techniques

After synthesis, desacetylcephalothin can be purified using reverse-phase column chromatography. This typically employs a methanol/water solvent system to isolate the pure compound. The procedure often involves:

  • Lyophilization of the reaction mixture

  • Application to a reverse-phase chromatography column

  • Elution with methanol/water gradients

  • Collection and validation of the purified product

This purification approach ensures the isolation of desacetylcephalothin with high purity for subsequent analytical or biological studies.

Biological Activity and Function

Role in Cephalosporin Metabolism

Research indicates that desacetylcephalothin functions as an active metabolite of cephalothin in various biological systems. In pharmacokinetic studies conducted on horses, both cephalothin and its metabolite desacetylcephalothin were measured to understand the complete pharmacokinetic profile of cephalothin administration . This metabolic pathway represents an important consideration in dosage determinations and therapeutic applications of cephalothin.

Toxicological Profile

Reduced Nephrotoxicity

One of the most significant biological properties of desacetylcephalothin is its reduced nephrotoxicity compared to cephalothin. Studies with rabbit kidney cells have demonstrated that desacetylcephalothin is relatively nontoxic to renal tissue in vitro . This finding has important implications for understanding the safety profile of cephalothin in clinical applications.

Detoxification Mechanism

The conversion of cephalothin to desacetylcephalothin represents a previously unrecognized detoxification mechanism. Research has shown that:

  • The addition of a microsomal S9 fraction from rabbit kidney to in vitro assays resulted in the desacetylation of cephalothin

  • This desacetylation reduced cephalothin's toxicity to kidney cells

  • The detoxification process could be blocked by coadministration of the esterase inhibitor aminocarb

These findings suggest that desacetylation serves as a protective mechanism, reducing the potential nephrotoxic effects of cephalothin administration. This detoxification pathway may extend to other acetylated cephalosporins, offering a broader understanding of cephalosporin safety profiles .

Analytical Methods

Chromatographic Analysis

Detection and quantification of desacetylcephalothin in biological samples typically employ liquid chromatography coupled with mass spectrometry (LC-MS). A documented analytical procedure includes:

  • Sample preparation: Addition of acetonitrile to plasma samples, followed by centrifugation

  • Internal standard: Addition of oxacillin sodium monohydrate as an internal standard

  • Chromatographic separation: Using columns such as ACQUITY UPLC BEH

  • Mobile phase: Mixture of formic acid (0.1 vol%) and acetonitrile

  • Detection: Mass spectrometry for specific and sensitive quantification

This analytical approach allows for precise measurement of desacetylcephalothin concentrations in pharmacokinetic and toxicological studies.

Spectroscopic Identification

Spectroscopic methods can also be employed for characterization of desacetylcephalothin. These include:

  • UV/Vis spectroscopy

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass spectrometry

These techniques provide valuable structural information and can be used for identity confirmation and purity assessment of synthesized or isolated desacetylcephalothin.

Research Applications

Pharmacokinetic Studies

Desacetylcephalothin serves as an important analyte in pharmacokinetic studies of cephalothin. Researchers have developed methods to measure both cephalothin and desacetylcephalothin to understand the complete pharmacokinetic profile in various species. For example, studies in horses have utilized measurements of both compounds to optimize dosage regimens . These investigations provide critical information for veterinary applications of cephalosporins.

Structure-Activity Relationship Studies

The structural differences between cephalothin and desacetylcephalothin, coupled with their different biological activities, make these compounds valuable for structure-activity relationship studies. Research comparing the antimicrobial potency and toxicological profiles of the parent compound and its metabolite contributes to understanding how structural modifications affect biological properties of cephalosporins .

Toxicological Research

Desacetylcephalothin has been employed in toxicological research to understand mechanisms of cephalosporin-induced nephrotoxicity. Studies have demonstrated that the conversion of cephalothin to desacetylcephalothin represents a detoxification pathway that reduces potential renal damage . This research provides valuable insights into the differential toxicity of cephalosporin antibiotics and informs safer clinical applications.

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